molecular formula C29H26N4O3S B2498847 N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034315-01-8

N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2498847
CAS RN: 2034315-01-8
M. Wt: 510.61
InChI Key: GKICGVIWVNWHJZ-UHFFFAOYSA-N
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Description

The study of pyrrolopyrimidine derivatives, including N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, is significant due to their potential biological activities and applications in medicinal chemistry. Such compounds are often explored for their antitumor, antibacterial, and enzyme inhibitory properties, demonstrating the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in drug design.

Synthesis Analysis

Synthesis of pyrrolopyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For example, Gangjee et al. (2005) described the synthesis of classical antifolates, highlighting a concise sequence that could be analogous to the synthesis of our target compound (Gangjee, Lin, Kisliuk, & McGuire, 2005). These procedures often involve the construction of the pyrrolopyrimidine core followed by subsequent modifications, such as thioether linkage formation, which is critical for the final compound.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of a pyrrolopyrimidine core, often modified with various substituents that affect the compound's properties and biological activity. X-ray crystallography studies, such as those by Subasri et al. (2016), provide insight into the conformational aspects and intramolecular interactions of these compounds, which are crucial for their biological function (Subasri et al., 2016).

Scientific Research Applications

Antitumor Potential

N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide and its analogues have shown significant potential as antitumor agents. For example, compounds synthesized with similar structures have been evaluated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are critical enzymes in the synthesis of DNA and RNA. This inhibitory action makes them promising candidates for antitumor therapy (Gangjee et al., 2007), (Gangjee et al., 2006).

Antimicrobial Activity

Compounds with structures similar to this compound have also demonstrated antimicrobial activity. Specifically, some analogues have shown effectiveness against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial drugs (Kerru et al., 2019).

Insecticidal Properties

Further, research has explored the insecticidal properties of related compounds. These studies have shown that certain derivatives can be effective against agricultural pests, providing a basis for developing new insecticides (Fadda et al., 2017).

Future Directions

Future research could focus on increasing the range of known substituted thieno[2,3-d]pyrimidine-4-carboxylic acids and synthesizing new potentially biologically active substances on their basis . Additionally, the development of more effective synthetic methods and the exploration of the compound’s potential pharmacological activities could be areas of interest .

Mechanism of Action

properties

IUPAC Name

N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-2-36-23-15-13-22(14-16-23)33-28(35)27-26(24(18-31-27)21-11-7-4-8-12-21)32-29(33)37-19-25(34)30-17-20-9-5-3-6-10-20/h3-16,18,31H,2,17,19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKICGVIWVNWHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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